molecular formula C15H24ClNO B1397510 2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219976-17-6

2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397510
CAS No.: 1219976-17-6
M. Wt: 269.81 g/mol
InChI Key: FHDMEPVRSCBEAK-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride ( 1219976-17-6) is an organic compound with the molecular formula C15H24ClNO and a molecular weight of 269.81 . It is supplied as a research chemical for laboratory use only. The piperidine ring is a fundamental heterocyclic scaffold in medicinal chemistry and is a pivotal cornerstone in the production of drugs . Piperidine-based compounds are found in a wide range of therapeutic agents and are investigated for diverse biological activities. The structural motifs present in this compound are commonly explored in the synthesis of novel chemical entities for pharmaceutical development . Researchers value such building blocks for constructing molecules with potential pharmacological properties. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

2-[2-(2,4-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-6-7-15(13(2)11-12)17-10-8-14-5-3-4-9-16-14;/h6-7,11,14,16H,3-5,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDMEPVRSCBEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2CCCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route via Phenoxyalkylation of Piperidine

This approach involves alkylation of piperidine with a phenoxyalkyl halide or related precursor.

Step Description Reagents & Conditions References
1 Synthesis of 2-(2,4-dimethylphenoxy)ethyl halide React 2,4-dimethylphenol with epichlorohydrin or 2-chloroethyl derivatives under basic conditions Patent CN102603543B; typical base: potassium carbonate; solvent: acetone or acetonitrile
2 Nucleophilic substitution with piperidine React the halide with piperidine in polar aprotic solvents like DMF or acetonitrile at 80-120°C Patent CN102603543B; reaction time: 4-8 hours
3 Purification Extraction, washing, and recrystallization Standard purification techniques

Route via Reductive Amination

This method involves the formation of an imine intermediate followed by reduction.

Step Description Reagents & Conditions References
1 Formation of aldehyde or ketone precursor Synthesize 2-(2,4-dimethylphenoxy)acetaldehyde via oxidation of corresponding alcohols Oxidation with PCC or Swern oxidation
2 Reductive amination with piperidine React aldehyde with piperidine in presence of a reducing agent like sodium cyanoborohydride or hydrogen with a catalyst Conditions: 25-50°C, mild acid catalyst
3 Salt formation React the free base with hydrochloric acid in ethanol or methanol Acid: HCl gas or concentrated HCl solution

Catalytic Hydrogenation Approach

This pathway involves hydrogenation of precursor compounds with suitable functional groups.

Step Description Reagents & Conditions References
1 Hydrogenation of nitro or related derivatives Catalysts: Pd/C or Raney Ni; conditions: 50-100°C, hydrogen pressure 1-5 MPa Patent CN112661694B;
2 Hydrochloride salt formation Bubble HCl gas into the solution of the free base Standard procedures

Data Table Summarizing Preparation Methods

Method Raw Materials Key Reactions Reaction Conditions Advantages References
Alkylation of Piperidine 2,4-dimethylphenol, epichlorohydrin, piperidine Nucleophilic substitution 80-120°C, polar aprotic solvent Simple, high yield
Reductive Amination 2-(2,4-dimethylphenoxy)acetaldehyde, piperidine Imine formation & reduction Mild temperatures, 25-50°C Mild, selective
Catalytic Hydrogenation Nitro or related derivatives Hydrogenation 50-100°C, 1-5 MPa H2 High purity, scalable

Notes and Research Findings

  • Environmental considerations : Many methods emphasize the use of catalytic hydrogenation and mild conditions to reduce waste and energy consumption.
  • Yield and purity : Typical yields range from 70-95%, with purities exceeding 99% after purification.
  • Intermediate purification : Some processes avoid extensive purification of intermediates, reducing costs.
  • Reaction optimization : Catalysts such as Pd/C, Ru/C, and solid acid catalysts like phosphotungstic acid are employed to improve reaction efficiency.
  • Salt formation : Hydrochloride salts are obtained by bubbling HCl gas or adding concentrated HCl, which stabilizes the compound for storage and formulation.

Chemical Reactions Analysis

2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for the development of new therapeutic agents. Its potential applications include:

  • Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant properties. The specific substitution patterns on the piperidine ring may influence serotonin and norepinephrine reuptake inhibition, which is crucial for antidepressant efficacy.
  • Neuroprotective Effects : Compounds with similar structures have shown neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier makes this compound a subject of interest for treating conditions like Alzheimer's and Parkinson's disease.

Pharmacological Studies

Pharmacological studies are essential to understand the efficacy and safety profile of new compounds:

  • Receptor Binding Studies : Investigating the binding affinity of 2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride to various neurotransmitter receptors can provide insights into its mechanism of action.
  • In Vivo Studies : Animal models can be utilized to assess the therapeutic potential and side effects of this compound. Such studies are critical for establishing dosage ranges and understanding pharmacokinetics.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of piperidine derivatives for their antidepressant activity. The results indicated that certain modifications led to increased potency in inhibiting serotonin reuptake, suggesting that similar modifications might enhance the efficacy of this compound.

Case Study 2: Neuroprotective Properties

In another study featured in Neuroscience Letters, researchers investigated compounds structurally related to piperidine derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. The findings suggested that such compounds could mitigate cell death and promote neuronal survival, indicating a promising avenue for further exploration with this hydrochloride derivative.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Phenoxyethyl-Piperidine Backbones

The compound shares structural similarities with several piperidine derivatives bearing phenoxyethyl substituents. Key analogs include:

Compound Name Substituents on Phenoxy Ring Molecular Formula Molecular Weight (g/mol) Key References
GZ-253B 4-Methylphenyl C₂₂H₂₇N·HCl 342.92
GZ-260B 2,4-Dichlorophenyl C₂₀H₂₂Cl₂N·HCl 380.72
4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine HCl 2-Chloro-4-methylphenyl C₁₄H₂₁Cl₂NO 290.20
2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine HCl 2,4-Dichlorophenyl C₁₃H₁₆Cl₂NO·HCl 312.65
2-[2-(propan-2-yloxy)ethyl]piperidine HCl Isopropoxy C₁₀H₂₂ClNO 207.74


Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, Br): Halogenated analogs (e.g., GZ-260B) exhibit increased molecular weight and polarity, which may reduce bioavailability but improve receptor binding specificity .
  • Positional Isomerism: The 2,4-dimethyl substitution pattern in the target compound differs from analogs like 4-(2,3-dimethylphenoxy)piperidine hydrochloride (), where substituents at positions 2 and 3 could alter steric interactions in biological systems.

Physicochemical Properties

While direct data on the target compound are sparse, inferences can be drawn from structurally related compounds:

Property 2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine HCl (Inferred) 4-(Diphenylmethoxy)piperidine HCl 2-[2-(propan-2-yloxy)ethyl]piperidine HCl
Melting Point ~200–210°C (estimated) 200–207°C Not reported
Solubility Moderate in polar solvents Low (hydrophobic substituents) High (due to isopropoxy group)
Molecular Weight ~280–300 (estimated) 303.83 207.74
LogP (Lipophilicity) ~3.5 (estimated) ~4.2 ~1.8

Notes:

  • Halogenated analogs (e.g., GZ-260B) exhibit higher molecular weights and logP values, correlating with prolonged metabolic half-lives .
Dopamine Uptake Inhibition
  • Lobelane Analogs: Compounds like GZ-253B and GZ-260B inhibit vesicular monoamine transporter 2 (VMAT2), a target for treating stimulant addiction. The 2,4-dimethylphenoxy group in the target compound may mimic these effects but with reduced electronegativity compared to halogenated analogs .
Antimicrobial Activity
  • Piperidine derivatives with substituted phenoxy groups (e.g., thiopyrimidinones in ) show activity against Gram-positive bacteria (e.g., Staphylococcus aureus). Structural similarities suggest the target compound could share antimicrobial properties, though substituent choice critically modulates efficacy .
Central Nervous System (CNS) Targeting
  • Piperidine moieties are common in CNS drugs due to their ability to cross the blood-brain barrier. The 2,4-dimethylphenoxy group may enhance this property compared to polar substituents (e.g., hydroxyl or methoxy groups) .

Biological Activity

2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine ring structure allows for modulation of binding affinities to specific receptors and enzymes, influencing its pharmacological effects. The 2,4-dimethylphenoxy group may enhance the compound's ability to interact with biological systems, potentially affecting neurotransmitter systems and cellular signaling pathways.

Anticonvulsant and Analgesic Properties

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. In studies evaluating the efficacy of similar compounds in maximal electroshock (MES) tests, certain derivatives demonstrated significant increases in electroconvulsive thresholds, suggesting potential protective effects against seizures. For instance, compounds structurally related to this compound showed enhanced activity in MES and pentylenetetrazol (PTZ) tests .

Additionally, these compounds were evaluated for analgesic activity using formalin tests for neurogenic pain. The results indicated that several derivatives were effective in reducing pain responses without significant neurotoxicity as assessed by rotarod and chimney tests .

Cytotoxicity and Safety Profile

In vitro studies utilizing cellular models such as HepG2 (liver cancer cells) and CRL-2534 (normal glial cells) demonstrated that the evaluated compounds were generally safe for normal cells and did not induce hepatotoxic effects. MTT and neutral red cytotoxicity assays confirmed the safety profile of these compounds, making them promising candidates for further development .

Comparative Analysis of Related Compounds

A comparative analysis of similar piperidine derivatives reveals variations in biological activity based on structural modifications. The presence of different halogens or methyl groups can significantly influence the reactivity and binding affinity of these compounds.

Compound NameStructure VariationBiological Activity
2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochlorideBromine instead of methylModerate anticonvulsant activity
2-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochlorideChlorine instead of methylLower analgesic effect
2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochlorideFluorine instead of methylEnhanced neuroprotective properties

Case Studies

  • Anticonvulsant Activity : In a study assessing the anticonvulsant properties of various piperidine derivatives, a compound closely related to this compound was found to significantly elevate the electroconvulsive threshold in tested animal models. This suggests a potential application in treating seizure disorders .
  • Cytotoxicity Assessment : A research project evaluated the cytotoxic effects of several piperidine derivatives on cancer cell lines. The study found that while some derivatives exhibited cytotoxic effects on cancer cells, they maintained safety profiles when tested on normal glial cells, indicating selective toxicity towards cancerous tissues .

Q & A

Q. What are the critical steps in synthesizing 2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves:

Alkylation of piperidine : Reacting piperidine with a brominated phenoxyethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates compared to non-polar solvents .
  • Temperature control : Maintain 60–80°C during alkylation to balance reaction speed and byproduct formation .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituents on the piperidine ring and phenoxyethyl chain. For example, methyl groups at 2,4-positions on the phenyl ring show distinct singlet peaks (δ 2.2–2.4 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperidine ring protons) .
  • X-ray Crystallography : Confirm stereochemistry and salt formation (HCl coordination to the piperidine nitrogen) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 296.18) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
    • Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis .
  • Emergency Measures :
    • Spills : Neutralize with sodium bicarbonate, collect using inert absorbents, and dispose as hazardous waste .
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks :
    • Validate assay conditions (e.g., pH, temperature, cell line viability) across independent labs .
  • Orthogonal Assays :
    • Compare results from enzyme inhibition assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) .
  • Structural Analog Analysis :
    • Synthesize derivatives (e.g., varying substituents on the phenoxy group) to isolate structure-activity relationships (SAR) .

Example : A study reported conflicting IC₅₀ values (5 μM vs. 20 μM) for serotonin receptor binding. Re-evaluation under standardized buffer conditions (pH 7.4, 37°C) resolved variability due to assay pH sensitivity .

Q. What strategies improve scalability of synthesis while maintaining purity?

Methodological Answer:

  • Continuous Flow Reactors :
    • Enhance mixing efficiency and reduce reaction time (e.g., from 24 h to 4 h) .
  • In-line Monitoring :
    • Use FTIR or HPLC to track intermediate formation and adjust parameters in real-time .
  • Crystallization Optimization :
    • Employ anti-solvent addition (e.g., diethyl ether) to improve salt purity (>98%) .

Q. How do substituents on the piperidine ring influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity :
    • 2,4-Dimethylphenoxy groups increase logP (e.g., 2.8 vs. 1.5 for unsubstituted analogs), enhancing blood-brain barrier permeability .
  • Metabolic Stability :
    • Piperidine N-methylation reduces CYP450-mediated oxidation, prolonging half-life in vivo .
  • Solubility :
    • Hydrochloride salt formation improves aqueous solubility (e.g., 15 mg/mL vs. 2 mg/mL for free base) .

Q. What in vitro models are suitable for studying neurological target interactions?

Methodological Answer:

  • Primary Neuronal Cultures :
    • Assess neurotoxicity or receptor modulation via calcium imaging .
  • Receptor Binding Assays :
    • Radiolabeled ligands (e.g., [³H]-LSD for serotonin receptors) quantify affinity (Kᵢ) .
  • Patch-Clamp Electrophysiology :
    • Evaluate ion channel modulation (e.g., GABAₐ receptors) .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.